molecular formula C9H13Cl3N2O2 B2654996 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2416231-46-2

2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2654996
CAS No.: 2416231-46-2
M. Wt: 287.57
InChI Key: WBZLHIOYWLROGT-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C9H11ClN2O2·2HCl It is a derivative of pyridine and is characterized by the presence of an amino group, a chloro group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylpyridine and other reagents.

    Reaction Steps: The key steps include the introduction of the amino group and the propanoic acid moiety. This can be achieved through a series of reactions such as nucleophilic substitution, amination, and carboxylation.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-6-methylpyridine: This compound shares a similar pyridine structure but differs in the position of the amino and chloro groups.

    2-Amino-3-(6-methylpyridin-2-yl)propanoic acid: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.2ClH/c1-5-2-3-6(8(10)12-5)4-7(11)9(13)14;;/h2-3,7H,4,11H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCHSLJPZUGAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CC(C(=O)O)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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